N-Ethyl-N-nitroso-1-propanamine-d4
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Overview
Description
N-Ethyl-N-nitroso-1-propanamine-d4 is a deuterium-labeled derivative of N-Ethyl-N-nitroso-1-propanamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-nitroso-1-propanamine-d4 involves the incorporation of deuterium into the parent compound, N-Ethyl-N-nitroso-1-propanamine. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in N-Ethyl-N-nitroso-1-propanamine are replaced with deuterium atoms using deuterated reagents under specific conditions.
Nitrosation Reaction: The ethylamine group is nitrosated using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of the parent compound are subjected to deuterium exchange reactions.
Purification: The resulting product is purified using techniques such as distillation or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-nitroso-1-propanamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted amines.
Scientific Research Applications
N-Ethyl-N-nitroso-1-propanamine-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Stable Isotope Labeling: Used in mass spectrometry for quantitation and analysis of complex biological samples.
Carcinogenicity Studies: Employed in research to study the carcinogenic potential of nitrosamines
Mechanism of Action
The mechanism of action of N-Ethyl-N-nitroso-1-propanamine-d4 involves its interaction with biological molecules. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism. The nitroso group can interact with nucleophiles, leading to various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-nitroso-1-propanamine: The parent compound without deuterium labeling.
N-Nitrosoethylisopropylamine: A similar nitrosamine with different alkyl groups.
N-Methyl-N-nitroso-1-propanamine: A methylated analog of the compound
Uniqueness
N-Ethyl-N-nitroso-1-propanamine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise quantitation and analysis using mass spectrometry, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
120.19 g/mol |
IUPAC Name |
N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3/i4D2,5D2 |
InChI Key |
SRYOEGQUUQSLBH-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C)N(C([2H])([2H])CC)N=O |
Canonical SMILES |
CCCN(CC)N=O |
Origin of Product |
United States |
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